molecular formula C19H27NO3 B2760480 N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide CAS No. 2094678-55-2

N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide

Cat. No.: B2760480
CAS No.: 2094678-55-2
M. Wt: 317.429
InChI Key: XHGOCZXDFMCKLF-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-methylcyclohexylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a condensation reaction with acryloyl chloride to form the final product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)acetamide
  • N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)butanamide

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide is unique due to its specific structural features, such as the presence of both a dimethoxyphenyl group and a cyclohexyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-5-19(21)20(16-9-7-6-8-14(16)2)13-15-10-11-17(22-3)18(12-15)23-4/h5,10-12,14,16H,1,6-9,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGOCZXDFMCKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N(CC2=CC(=C(C=C2)OC)OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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